molecular formula C12H13NO3 B1267820 2-(Pyrrolidine-1-carbonyl)benzoic acid CAS No. 20320-43-8

2-(Pyrrolidine-1-carbonyl)benzoic acid

Cat. No. B1267820
CAS RN: 20320-43-8
M. Wt: 219.24 g/mol
InChI Key: QCEUWPGTKKABMR-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbonyl)benzoic acid (PCBA) is a small molecule with a wide range of applications in the field of organic chemistry. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds. It has been used for a variety of applications in the field of scientific research, ranging from drug discovery to biochemistry.

Scientific Research Applications

Co-crystallization and Crystallography

  • Non-Centrosymmetric Co-Crystallization : Benzoic acid–pyrrolidin-1-ium-2-carboxylate is utilized in non-centrosymmetric co-crystallization, particularly for growing crystals containing typically centrosymmetric components in a chiral space group. This application is significant in the study of crystallography and materials science (Chesna et al., 2017).

Catalysis

  • Water-Soluble Complexes for Transfer Hydrogenation : Derivatives of 2-(pyridine-2-ylmethylsulfanyl)benzoic acid have been developed as water-soluble half-sandwich complexes. These complexes are efficient for catalytic transfer hydrogenation (TH) of carbonyl compounds in water, using glycerol as a hydrogen donor. This application is pivotal in green chemistry and catalysis (Prakash et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Pyridine and benzoic acid derivatives with pyrazole moieties, including those similar to 2-(Pyrrolidine-1-carbonyl)benzoic acid, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic mediums. This research is relevant in materials science and engineering (El Hajjaji et al., 2018).

Material Science and Liquid Crystal Formation

  • Supramolecular Hydrogen-Bonded Liquid Crystals : Studies have shown that hydrogen-bonded liquid crystal complexes formed from derivatives of benzoic acids, like 4-(4′-Pyridylazophenyl)-4″-alkoxy Benzoates, demonstrate interesting properties in the field of material science and liquid crystal technology (Naoum et al., 2008).

Photophysical Properties

  • Lanthanide-Based Coordination Polymers : Derivatives of benzoic acids have been used in the synthesis of lanthanide coordination compounds. These compounds are characterized for their photophysical properties, indicating potential applications in photonics and materials science (Sivakumar et al., 2011).

Future Directions

The pyrrolidine ring, a key feature of “2-(Pyrrolidine-1-carbonyl)benzoic acid”, is a versatile scaffold in drug discovery . Future research could explore the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidine-1-carbonyl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its ability to enhance the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . This interaction can influence the binding affinity and specificity of the compound towards its target biomolecules. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus affecting the overall biochemical reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism. This modulation can result in either upregulation or downregulation of specific genes, thereby influencing the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing the biochemical pathways within the cell. The compound’s ability to interact with enantioselective proteins highlights its potential in drug design and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects are observed, where a specific dosage range results in optimal biochemical activity without causing toxicity . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of the cell . Detailed studies on its metabolic pathways are essential to understand its full biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within the cell . These interactions can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

2-(pyrrolidine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEUWPGTKKABMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306295
Record name 2-(Pyrrolidine-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20320-43-8
Record name 20320-43-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Pyrrolidine-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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